molecular formula C50H49N15O15S B130505 Geninthiocin CAS No. 158792-27-9

Geninthiocin

Cat. No. B130505
CAS RN: 158792-27-9
M. Wt: 1132.1 g/mol
InChI Key: JNUIXQXFKIJDIV-KKMKTNMSSA-N
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Description

Geninthiocin is a microbial metabolite isolated from the mycelium of Streptomyces sp. DD84, identified for its ability to induce the tipA promoter. The compound is characterized as a thiopeptide, which is a class of antibiotics composed of sulfur-containing amino acids. This compound is notable for its structure, which includes oxazole and thiazole moieties, as well as several unusual amino acids. The unique structure of this compound suggests that it may have specific biological activities, potentially useful in various applications such as promoting certain gene expressions .

Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the provided papers. However, it is mentioned that this compound was isolated from Streptomyces sp. DD84, which implies that it is a naturally occurring compound produced by this bacterial species. The isolation process likely involves the cultivation of the bacteria, followed by extraction and purification of the metabolite. The complexity of its structure, with oxazole and thiazole rings, indicates that the biosynthesis of this compound in nature involves a series of enzymatic reactions that assemble the thiopeptide scaffold and incorporate the unusual amino acids .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various NMR studies. These studies have revealed that this compound contains oxazole and thiazole rings, which are heterocyclic compounds containing oxygen and sulfur, respectively. The presence of these moieties in the structure of this compound is significant as they can contribute to the molecule's biological activity by participating in binding interactions with biological targets. Additionally, the unusual amino acids present in this compound may confer unique properties to the molecule, such as increased stability or specificity for certain biological pathways .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not described in the provided papers, thiopeptides like this compound typically exhibit a range of biological activities, including interactions with ribosomal proteins and inhibition of protein synthesis. The oxazole and thiazole rings, along with the unusual amino acids, may be involved in reactions that enable this compound to bind to its biological targets and exert its effects. These effects could include inducing the expression of certain genes, as indicated by its ability to activate the tipA promoter .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on its classification as a thiopeptide, this compound is likely to be relatively stable and resistant to degradation by peptidases, which is a common feature of thiopeptides. Its solubility, melting point, and other physicochemical properties would be determined by its specific molecular structure, including the presence of oxazole and thiazole rings and the unusual amino acids. These properties would influence how this compound can be handled, stored, and applied in a research or clinical setting .

Scientific Research Applications

Discovery and Structural Analysis

Geninthiocin, a novel thiopeptide, was first isolated from the mycelium of Streptomyces sp. DD84 and identified as a tipA promoter inducing substance. Its structure, characterized by NMR studies, comprises a thiopeptide with oxazole and thiazole moieties and several unusual amino acids (Yun, Hidaka, Furihata, & Seto, 1995).

Variants and Antibacterial Activity

Geninthiocins C and D, 35-membered macrocyclic thiopeptides with modified tail moieties, were identified as new congeners of this compound (this compound A). These variants demonstrated significant differences in antibacterial activity, with this compound A showing potent anti-Gram-positive bacteria activity, while C and D variants exhibited no antibacterial activity. This implies the importance of the tail moiety in the this compound's antibacterial effectiveness (Li et al., 2018).

Application Against MRSA

This compound has been studied for its potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. Molecular docking and validation studies identified potential target proteins for this compound, suggesting its application as a promising antimicrobial agent against MRSA (Lakshmi, Anuf, & Vincent, 2021).

Structural Elucidation and Biological Activity

Val-Geninthiocin, another variant, was identified with a similar structure to this compound but with distinct biological activity. It showed potent activity against Gram-positive bacteria but not against Gram-negative bacteria or microalgae. This diversity in the this compound family highlights the potential for tailored applications in antibacterial treatments (Sajid et al., 2008).

Future Directions

The desirable biological activity of thiopeptides like Geninthiocin has stimulated renewed interest in the search for new antibiotics to find promising lead molecules . There is still much to learn about this family of molecules .

properties

IUPAC Name

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIXQXFKIJDIV-KKMKTNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H49N15O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1132.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158792-27-9
Record name Geninthiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?

A1: this compound demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that this compound might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.

Q2: What is the chemical structure of this compound and how has this been elucidated?

A2: this compound belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of this compound was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].

Q3: Have any structural analogs of this compound been discovered and what do they reveal about structure-activity relationships?

A3: Yes, several this compound analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of this compound, guiding future efforts to optimize its potency and spectrum of activity.

Q4: What experimental evidence supports the proposed interaction between this compound and its target protein in MRSA?

A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of this compound in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between this compound and Homogentisate 1,2-dioxygenase.

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